2-Ethylhexyl (2S)-2-hydroxypropanoate

Description

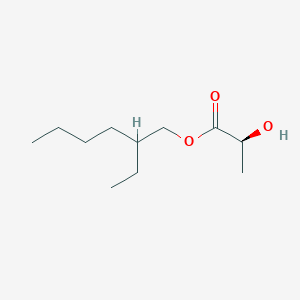

Structure

2D Structure

Propriétés

Numéro CAS |

186817-80-1 |

|---|---|

Formule moléculaire |

C11H22O3 |

Poids moléculaire |

202.29 g/mol |

Nom IUPAC |

[(2S)-2-ethylhexyl] 2-hydroxypropanoate |

InChI |

InChI=1S/C11H22O3/c1-4-6-7-10(5-2)8-14-11(13)9(3)12/h9-10,12H,4-8H2,1-3H3/t9?,10-/m0/s1 |

Clé InChI |

FECDACOUYKFOOP-AXDSSHIGSA-N |

SMILES |

CCCCC(CC)COC(=O)C(C)O |

SMILES isomérique |

CCCC[C@H](CC)COC(=O)C(C)O |

SMILES canonique |

CCCCC(CC)COC(=O)C(C)O |

Autres numéros CAS |

186817-80-1 |

Pictogrammes |

Corrosive; Irritant |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-hydroxy-, 2-ethylhexyl ester, (2S)- can be achieved through esterification reactions. One common method involves the reaction of 2-ethylhexanol with 2-hydroxypropanoic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous esterification processes. The reactants are fed into a reactor where they undergo esterification in the presence of a catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Analyse Des Réactions Chimiques

Types of Reactions

Propanoic acid, 2-hydroxy-, 2-ethylhexyl ester, (2S)- undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to its corresponding alcohol and acid under acidic or basic conditions.

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

Hydrolysis: 2-ethylhexanol and 2-hydroxypropanoic acid.

Oxidation: Various oxidized products depending on the conditions.

Substitution: New esters or amides depending on the nucleophile used.

Applications De Recherche Scientifique

Cleaning Formulations

Research indicates that 2-ethylhexyl (2S)-2-hydroxypropanoate can serve as an effective solvent in cleaning products. Its compatibility with various surfactants enhances the cleaning efficacy of formulations while maintaining a favorable safety profile due to its low toxicity.

Paints and Coatings

The compound is utilized in paints and coatings as a solvent and additive. Its ability to dissolve a range of polymers makes it valuable for improving the performance characteristics of coatings, such as adhesion and durability.

Plasticizers

Due to its compatibility with different polymers, this compound is explored as a plasticizer in various applications. It enhances flexibility and processability in polymeric materials, making it suitable for use in films and coatings.

Drug Delivery Systems

The biocompatibility and biodegradability of this compound have led to studies focusing on its potential in drug delivery systems. It has been investigated for encapsulating hydrophobic drugs, allowing for improved solubility and sustained release profiles .

Cosmetics and Personal Care Products

In the cosmetics industry, this compound is recognized for its emollient properties. It is used as a skin conditioning agent to enhance the feel and spreadability of formulations, making it a popular choice in lotions and creams .

Safety Profile

The compound exhibits low acute toxicity, with studies indicating minimal systemic effects due to rapid metabolism into non-toxic components. Localized irritation may occur upon prolonged exposure; however, its overall safety profile supports its use across various consumer products .

Case Study 1: Cleaning Products

A study evaluated the effectiveness of cleaning formulations that included this compound against conventional solvents. Results demonstrated superior cleaning efficiency while maintaining lower toxicity levels compared to traditional solvents.

Case Study 2: Drug Delivery

Research focused on the encapsulation of hydrophobic drugs using this compound revealed promising results in terms of drug solubility and release kinetics, indicating its potential for enhancing therapeutic efficacy.

Mécanisme D'action

The mechanism of action of propanoic acid, 2-hydroxy-, 2-ethylhexyl ester, (2S)- involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by esterases to release 2-ethylhexanol and 2-hydroxypropanoic acid, which can then participate in metabolic pathways. The ester group allows it to act as a prodrug, releasing active compounds upon hydrolysis .

Comparaison Avec Des Composés Similaires

Alkyl Lactates

Alkyl lactates are esters of lactic acid and alcohols, widely used in cosmetics, pharmaceuticals, and industrial solvents. Key analogs include:

Key Differences :

- Branching vs.

- Enantiomeric Specificity : The (S)-configuration may offer advantages in chiral recognition or biodegradability over racemic mixtures (e.g., dl-α-hydroxy esters) .

- Applications : While L-menthyl lactate is favored in cosmetics for its cooling effect, 2-ethylhexyl L-lactate is prioritized in R&D due to its balance of volatility and solvency .

Other 2-Ethylhexyl Esters

2-Ethylhexyl esters vary widely based on the acid moiety. Notable examples:

Key Differences :

- Functional Group Impact : The hydroxyl group in 2-ethylhexyl L-lactate reduces reactivity compared to mercapto or nitro derivatives, enhancing stability in storage .

Activité Biologique

2-Ethylhexyl (2S)-2-hydroxypropanoate, also known as 2-ethylhexyl lactate, is an ester derived from lactic acid and 2-ethylhexanol. Its molecular formula is CHO, with a molecular weight of approximately 202.29 g/mol. This compound is notable for its biocompatibility, biodegradability, and low toxicity, making it a candidate for various industrial and pharmaceutical applications.

- Chemical Structure : Chiral compound with (2S) configuration.

- Physical State : Colorless liquid with a mild odor.

- Solubility : Soluble in organic solvents and miscible with water.

Biological Activity

The biological activity of this compound can be categorized into several areas:

1. Toxicity and Safety Profile

Research indicates that this compound exhibits low acute toxicity. In animal studies, the median lethal dose (LD50) was found to be greater than 2000 mg/kg body weight, indicating a low risk of acute toxicity through oral administration . The compound is rapidly absorbed and metabolized in biological systems, primarily yielding lactic acid as a metabolite, which is naturally present in the human body.

2. Skin Irritation and Sensitization

While generally safe, the compound has been associated with skin irritation and sensitization in some cases. Studies have shown that it can cause localized irritation upon dermal exposure . Patch tests have indicated positive reactions at concentrations as low as 0.1% in petrolatum, suggesting caution in formulations intended for sensitive skin .

3. Biodegradability

The compound is readily biodegradable, making it an environmentally friendly alternative to traditional solvents. Its breakdown products do not exhibit bioaccumulation potential, further supporting its use in sustainable applications .

1. Industrial Uses

Due to its solvent properties, this compound is used in:

- Cleaning Formulations : Effective as a solvent for grease and oils.

- Paints and Coatings : Enhances solvation properties while maintaining low toxicity.

- Plasticizers : Compatible with various polymers, improving flexibility.

2. Pharmaceutical Applications

The biocompatibility of this compound makes it suitable for:

- Drug Delivery Systems : Studies have explored its potential for encapsulating hydrophobic drugs and facilitating sustained release mechanisms.

- Cosmetic Formulations : Its emollient properties are beneficial in skin conditioning agents, enhancing feel and spreadability in cosmetic products.

Comparative Analysis

Here is a comparison of this compound with structurally similar compounds:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Ethyl Lactate | CHO | Commonly used as a solvent; biodegradable; found naturally in foods. |

| Butyl Lactate | CHO | Higher molecular weight; used similarly but less biodegradable than ethyl lactate. |

| Methyl Lactate | CHO | Smaller molecular size; often used in cosmetic formulations. |

The unique aspect of this compound lies in its balance between efficacy as a solvent and safety profile, making it particularly suitable for sensitive applications like cosmetics and food products.

Case Studies

Several studies highlight the biological activity of this compound:

- Toxicological Assessment : A tier II assessment indicated that after oral administration in rats, the compound was rapidly absorbed and eliminated without significant bioaccumulation, primarily excreted through respiration and urine .

- Skin Sensitization Studies : A clinical study reported cases of dermatitis among workers exposed to UV-cured inks containing acrylates, including this compound. Patch tests confirmed sensitization at concentrations relevant to occupational exposure .

- Drug Delivery Research : Investigations into its use as a carrier for hydrophobic drugs demonstrated effective encapsulation and controlled release profiles, indicating potential utility in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 2-Ethylhexyl (2S)-2-hydroxypropanoate with high enantiomeric purity?

- Methodological Approach : Utilize esterification reactions between (2S)-2-hydroxypropanoic acid and 2-ethylhexanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Monitor reaction progress via HPLC to ensure stereochemical integrity . For scale-up, consider rotating packed bed reactors to enhance mass transfer efficiency and reduce reaction time . Purification via fractional distillation or preparative chromatography can achieve >99% enantiomeric excess (ee).

Q. How can researchers reliably characterize the physicochemical properties of this compound?

- Key Techniques :

- NMR Spectroscopy : Confirm structural identity and stereochemistry using H and C NMR, focusing on the chiral center at C2 of the lactate moiety .

- Chromatography : Employ chiral stationary phases in GC or HPLC to resolve enantiomeric impurities .

- Thermogravimetric Analysis (TGA) : Assess thermal stability under controlled atmospheres (e.g., N) to determine decomposition thresholds .

Advanced Research Questions

Q. What experimental designs are recommended to resolve contradictions in reported toxicity profiles of this compound?

- Strategies :

- In Vitro/In Vivo Comparisons : Replicate studies using standardized OECD guidelines (e.g., acute oral toxicity in rats vs. human cell line assays) to reconcile discrepancies in target organ toxicity .

- Metabolite Profiling : Use LC-MS/MS to identify species-specific metabolites that may explain differential toxicity (e.g., esterase-mediated hydrolysis in rodents vs. humans) .

- Dose-Response Analysis : Apply Hill equation modeling to distinguish threshold effects from linear no-threshold behaviors .

Q. How can researchers address stereochemical instability in this compound under varying storage conditions?

- Methodology :

- Accelerated Stability Testing : Store samples at 40°C/75% relative humidity (ICH Q1A guidelines) and monitor racemization via polarimetry or chiral HPLC .

- Degradation Kinetics : Use Arrhenius plots to predict shelf-life and identify stabilizing excipients (e.g., antioxidants like BHT) .

- Solid-State Analysis : Perform X-ray crystallography to correlate crystal packing with stereochemical retention .

Q. What advanced analytical techniques are required to resolve data contradictions in the compound’s partition coefficient (log P)?

- Approach :

- Shake-Flask vs. Chromatographic Methods : Compare traditional shake-flask (octanol-water) results with reverse-phase HPLC-derived log P values. Adjust for ionization effects using pH-metric titration .

- Molecular Dynamics Simulations : Model solvation free energies to explain deviations caused by micelle formation or aggregation .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the biodegradability of this compound?

- Resolution Framework :

- OECD 301F Testing : Conduct standardized closed bottle tests under varying microbial consortia to assess environmental variability .

- Isotope-Labeled Studies : Track C-labeled compound degradation pathways in soil/water matrices via GC-IRMS to identify rate-limiting steps .

- Meta-Analysis : Use multivariate regression to isolate factors (e.g., pH, temperature) causing discrepancies across studies .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.